molecular formula C65H105N19O17 B580789 Pepcan-12 CAS No. 1193362-76-3

Pepcan-12

Cat. No. B580789
CAS RN: 1193362-76-3
M. Wt: 1424.671
InChI Key: CSDQEWILNKOWRN-WSDCEOHFSA-N
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Description

Pepcan-12, also known as RVD-hemopressin, is a peptide that is generated from a pro-peptide called pepcan-23 . These peptides are found exclusively in noradrenergic neurons in the brain and in the adrenal medulla . Pepcan-12 has been reported as a negative allosteric modulator of the cannabinoid receptor type 1 (CB1 receptor) .


Molecular Structure Analysis

Pepcan-12 has been found to display a helical structure in less polar environments, which mimic the proteic receptor milieu . This structure is fully consistent with the observed modulation of the CB1 .

Scientific Research Applications

Endocannabinoid Modulation

Pepcan-12 is a CB2 receptor positive allosteric modulator (PAM) that interacts with peripheral CB2 cannabinoid receptors. It potentiates the effects of CB2 receptor agonists, including the endocannabinoid 2-arachidonoyl glycerol (2-AG), by enhancing . Its ability to modulate CB2 receptors suggests potential therapeutic applications in immune modulation, inflammation control, and tissue protection.

Pain Management and Analgesia

Studies have shown that exogenous administration of Pepcan-12 induces antinociceptive effects in rat models without significant side effects. Its anorexigenic properties make it a promising candidate for pain management and analgesia .

Memory Enhancement

Pepcan-12 has demonstrated the ability to restore impaired memory functions in mice treated with Aβ1-42, which is relevant to Alzheimer’s disease-induced memory deficits. This highlights its pharmacological versatility and potential use in memory-related conditions .

Neuroprotection

Given its role in CB2 receptor modulation, Pepcan-12 may contribute to neuroprotection. CB2 receptors are associated with tissue protection, and Pepcan-12’s effects on these receptors could be harnessed for neuroprotective strategies .

Ischemia Reperfusion Injury

Pepcan-12 levels increase significantly in the liver during ischemia reperfusion (I/R) damage, independent of adrenals. This suggests a protective role for Pepcan-12 in response to tissue injury, potentially through CB2 receptor activation .

Adrenal Function and Endocrine Regulation

The adrenals are a major site of constitutive pepcan-12 production and secretion. Adrenalectomy leads to a marked loss of pepcan-12, emphasizing its endocrine role. Understanding its impact on adrenal function could have broader implications for hormonal regulation .

Mechanism of Action

Target of Action

Pepcan-12, also known as RVD-hemopressin, is a major peptide of a family of endogenous peptide endocannabinoids (pepcans). It primarily targets the CB2 cannabinoid receptors . These receptors are primarily present in immune cells and are also co-expressed in peripheral tissues . The activation of CB2 receptors is generally associated with tissue protective and inflammation modulating effects .

Mode of Action

Pepcan-12 acts as a positive allosteric modulator (PAM) of CB2 receptors . It significantly potentiates the effects of CB2 receptor agonists, including the endocannabinoid 2-arachidonoyl glycerol (2-AG), for GTPγS binding and cAMP inhibition . This suggests that Pepcan-12 might act as a signaling-specific positive allosteric modulator for CB2 receptor-mediated G protein recruitment and cAMP inhibition .

Biochemical Pathways

The biochemical pathways affected by Pepcan-12 are primarily related to the endocannabinoid system. The two major arachidonic acid-derived endocannabinoids, 2-arachidonoyl glycerol (2-AG) and N-arachidonolyethanolamide (AEA), are lipids that occur widely in nature. They act as non-selective CB1 and CB2 cannabinoid receptor agonists at discrete transmembrane orthosteric binding sites .

Pharmacokinetics

It is known that pepcan-12 is constitutively secreted by adrenals and in the liver upon tissue damage . It is also found in the brain, liver, and kidney in mice . The adrenals are a major endocrine site of production/secretion of constitutive Pepcan-12 .

Result of Action

The molecular and cellular effects of Pepcan-12’s action are primarily related to its modulation of CB2 receptors. By acting as a PAM of CB2 receptors, Pepcan-12 enhances the effects of CB2 receptor agonists, leading to increased GTPγS binding and cAMP inhibition . This can have various downstream effects, including modulation of inflammation and tissue protection .

Action Environment

The action of Pepcan-12 can be influenced by various environmental factors. For instance, Pepcan-12 is increased upon endotoxemia and ischemia reperfusion damage, where CB2 receptors play a protective role . Furthermore, the production/secretion of Pepcan-12 is strongly increased in the liver upon ischemia/reperfusion (I/R) damage, independent of adrenals . This suggests that the action, efficacy, and stability of Pepcan-12 can be influenced by factors such as tissue damage and the presence of endotoxins .

properties

IUPAC Name

(3S)-4-[(2S)-2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C65H105N19O17/c1-33(2)24-41(55(91)76-42(25-34(3)4)56(92)81-47(31-85)59(95)80-46(64(100)101)27-38-30-71-32-73-38)75-54(90)40(19-12-13-21-66)74-57(93)43(26-37-16-10-9-11-17-37)77-58(94)44(28-49(68)86)78-61(97)52(36(7)8)83-60(96)48-20-15-23-84(48)63(99)45(29-50(87)88)79-62(98)51(35(5)6)82-53(89)39(67)18-14-22-72-65(69)70/h9-11,16-17,30,32-36,39-48,51-52,85H,12-15,18-29,31,66-67H2,1-8H3,(H2,68,86)(H,71,73)(H,74,93)(H,75,90)(H,76,91)(H,77,94)(H,78,97)(H,79,98)(H,80,95)(H,81,92)(H,82,89)(H,83,96)(H,87,88)(H,100,101)(H4,69,70,72)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,51-,52-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSDQEWILNKOWRN-WSDCEOHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C65H105N19O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1424.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pepcan-12

Q & A

Q1: How does Pepcan-12 interact with its target and what are the downstream effects?

A: Pepcan-12 acts as a negative allosteric modulator of the Cannabinoid Receptor Type 1 (CB1). [] Unlike orthosteric ligands that compete for the main binding site, Pepcan-12 binds to a distinct allosteric site on CB1. [] This binding alters the receptor's conformation, impacting the binding affinity and functional response to orthosteric agonists like CP55,940 and WIN55,212-2. [] This negative allosteric modulation manifests as a decrease in agonist-induced cAMP accumulation, [35S]GTPγS binding, and CB1 receptor internalization. []

Q2: What is known about the structural characterization of Pepcan-12?

A: Pepcan-12, also known as RVDPVNFKLLSH, is a dodecapeptide. [] While its exact molecular weight is dependent on the ionization state, its amino acid sequence allows for calculation of its average mass. The peptide's structure has been investigated under different solvent conditions. While disordered in aqueous environments, it adopts a helical structure in less polar environments, mimicking the proteic receptor milieu. [] This structural flexibility might be crucial for its interaction with CB1.

Q3: What is the structure-activity relationship (SAR) of Pepcans like Pepcan-12?

A: The length of the Pepcan peptide chain significantly influences its activity. For example, Pepcan-9 (RVDPVNFKL), a shorter variant of Pepcan-12, acts as a potent inhibitor of CB1. [] Conversely, Pepcan-12 demonstrates allosteric modulation of CB1. [, ] These findings highlight the importance of the N-terminal extension in dictating the peptide's interaction and modulatory effects on CB1. The specific amino acids involved in binding and their spatial orientation are likely critical for the observed SAR.

Q4: What are the sources and potential physiological roles of Pepcan-12?

A: Pepcan-12 and other related Pepcans are found endogenously in rodent brains, human and mouse plasma. [] Interestingly, Pepcan-23, a longer precursor peptide, is processed to produce the active Pepcan-12. [] Given their presence in the brain and their modulatory action on the endocannabinoid system, Pepcans like Pepcan-12 are suggested to have physiological roles in regulating endocannabinoid signaling. []

Q5: What are the implications of Pepcan-12's allosteric modulation for therapeutic development?

A: Allosteric modulators, like Pepcan-12, offer distinct advantages over traditional orthosteric ligands. [] Their ability to fine-tune receptor activity without completely blocking it may lead to fewer side effects. Understanding the intricate mechanism of Pepcan-12's action on CB1 could pave the way for developing novel therapeutics for conditions where the endocannabinoid system is implicated, such as pain, appetite disorders, and neurological conditions. []

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